2-Anilino-4-methoxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19218-83-8 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-anilino-4-methoxybenzoic acid |
InChI |
InChI=1S/C14H13NO3/c1-18-11-7-8-12(14(16)17)13(9-11)15-10-5-3-2-4-6-10/h2-9,15H,1H3,(H,16,17) |
InChI Key |
MFKNPBLMWQGRDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Direct Synthesis Approaches for 2-Anilino-4-methoxybenzoic Acid
Direct synthesis of this compound primarily involves the formation of the C-N bond between an aniline (B41778) and a benzoic acid derivative in a single key step. The most prominent method in this category is the Ullmann condensation, which facilitates the coupling of an aryl halide with an amine. In the context of the target molecule, this would typically involve the reaction of a 2-halo-4-methoxybenzoic acid with aniline, or 4-methoxyaniline with a 2-halobenzoic acid, in the presence of a copper catalyst. Modern variations of this reaction have been developed to proceed under milder conditions, often employing ligands to enhance the catalyst's efficacy. researchgate.netwikipedia.org
Precursor-Based and Derivatization Routes
These routes involve the synthesis of the target molecule from precursors that already contain either the benzoic acid or aniline scaffold, which is then modified or coupled to the other required moiety.
The Ullmann condensation is a classic and versatile method for forming C-N bonds, making it highly relevant for synthesizing N-aryl anthranilic acids. researchgate.net The traditional Goldberg reaction, a variant of the Ullmann condensation, specifically describes the copper-catalyzed coupling of an aniline with an aryl halide. wikipedia.org For the synthesis of this compound, this reaction would typically involve coupling aniline with 2-chloro-4-methoxybenzoic acid or 2-bromo-4-methoxybenzoic acid.
The reaction is catalyzed by copper, often in the form of copper(I) salts like CuI or copper metal powder, and requires a base to neutralize the hydrogen halide formed during the reaction. wikipedia.orgnih.gov High temperatures and polar aprotic solvents like DMF or N-methylpyrrolidone are characteristic of traditional Ullmann conditions. wikipedia.org However, significant advancements have been made to improve the reaction's efficiency and substrate scope. These modifications include the use of ligands such as phenanthroline or amino acids, which stabilize the copper catalyst, and the application of microwave irradiation to dramatically reduce reaction times. researchgate.netnih.govresearchgate.net For instance, microwave-assisted, copper-catalyzed amination of o-chlorobenzoic acids has been shown to be highly chemoselective and efficient, avoiding the need for protecting the carboxylic acid group. researchgate.net
| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time | Notes |
| Copper (metal, oxide, or salt) | Various (e.g., KOH, K2CO3) | High-boiling polar solvents (e.g., DMF) | >210 | Long | Traditional Ullmann/Goldberg conditions. researchgate.netwikipedia.org |
| Cu(0)-nanoparticles | Phosphate Buffer | Water | 80-120 | 2-20 min | Microwave-assisted reaction for anilinoanthraquinones, demonstrating the principle. nih.gov |
| CuI / Ligand (e.g., phenanthroline) | K2CO3 / Cs2CO3 | DMF | Ambient to high | Varies | Ligand-accelerated coupling allows for milder conditions. wikipedia.orgnih.gov |
| None (Catalyst-free) | K2CO3 | Water | High | 15-120 min | Microwave-assisted synthesis of 2-anilinonicotinic acids, showcasing a green chemistry approach. researchgate.net |
This table presents generalized conditions for Ullmann-type reactions for synthesizing anilino-benzoic acid derivatives, based on reported methodologies.
While oxidative polymerization does not yield the discrete monomer this compound, it represents a significant synthetic strategy involving related structural monomers. This process is used to create copolymers with anilino-benzoic acid functionalities. For example, copolymers of aniline and 3-amino-4-methoxybenzoic acid (AMB) have been synthesized via chemical oxidative polymerization. rsc.org
In this method, aniline and AMB are dissolved in an acidic solution (e.g., HCl), and an oxidant such as ammonium (B1175870) persulfate is added to initiate polymerization. rsc.org The process results in a copolymer, poly(aniline-co-3-amino-4-methoxybenzoic acid), where the two monomer units are linked. rsc.org The resulting polymer chain possesses a backbone with characteristics derived from both polyaniline and the aminobenzoic acid, including numerous amino and imino groups that can act as active sites. rsc.org The properties and yield of the resulting copolymer are highly dependent on the feed ratio of the monomers. rsc.org
| AMB Feed Content (mol%) | Copolymer Yield (%) |
| 0 | 85.1 |
| 20 | 68.3 |
| 50 | 47.5 |
| 80 | 31.8 |
Data adapted from a study on the synthesis of poly(aniline-co-3-amino-4-methoxybenzoic acid) copolymers, showing the effect of the 3-amino-4-methoxybenzoic acid (AMB) feed ratio on the final product yield. rsc.org
This strategy involves a multi-step synthesis starting with a pre-functionalized benzoic acid or aniline. The desired functional groups are introduced sequentially. A representative synthesis for a structurally related compound, 3-amino-4-methoxybenzanilide, illustrates this principle clearly. google.compatsnap.com
A typical sequence could be:
Amide Formation: A substituted benzoic acid, such as 3-nitro-4-chlorobenzoic acid, is reacted with aniline to form the corresponding anilide (3-nitro-4-chlorobenzanilide). This reaction is often facilitated by a chlorinating agent like thionyl chloride or phosphorus trichloride. google.compatsnap.com
Nucleophilic Aromatic Substitution: The chloro group on the benzanilide (B160483) intermediate is replaced with a methoxy (B1213986) group. This is typically achieved by reacting the intermediate with sodium methoxide (B1231860) or with methanol (B129727) in the presence of a strong base like sodium hydroxide (B78521). google.compatsnap.com
Reduction: The nitro group is reduced to an amino group. This final step yields the target aniline derivative. Common reducing agents for this transformation include sodium sulfide (B99878) or catalytic hydrogenation. mdpi.com
This stepwise approach allows for precise control over the placement of substituents on the aromatic rings, making it a powerful tool for creating complex aniline and benzoic acid derivatives. mdpi.comwikipedia.org
Chemo- and Regioselective Synthetic Control
Achieving the correct isomer, this compound, requires strict control over the reaction's regioselectivity.
In Ullmann-type reactions , regioselectivity is dictated by the substitution pattern of the starting materials. To synthesize the target molecule, one must start with reactants that have leaving groups and nucleophilic centers at the correct positions, for example, by coupling aniline with a 2-halo-4-methoxybenzoic acid. The presence of an ortho-carboxylic acid group can facilitate the Ullmann coupling, an observation known as the "ortho-effect," which can enhance the reaction at the desired position. nih.govmdpi.com
In multi-step functionalization routes , regioselectivity is established by the initial choice of substrate. For instance, starting with 3-nitro-4-chlorobenzoic acid predetermines the relative positions of the nitro and chloro substituents. google.compatsnap.com Subsequent reactions, such as methoxylation and reduction, occur at these defined positions, leading to a specific final isomer. The order of reactions is also crucial; for example, performing the amidation before the reduction of a nitro group prevents the amine from interfering with the amide bond formation. This strategic ordering of steps is fundamental to achieving chemo- and regioselective control in the synthesis of complex aromatic compounds. nih.gov
Molecular Structure, Conformation, and Intermolecular Interactions
Theoretical Geometrical Optimization and Conformational Analysis
Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding the stable conformations of 2-Anilino-4-methoxybenzoic acid. These calculations help in predicting the most energetically favorable three-dimensional arrangement of the atoms. The key conformational features include the dihedral angles between the planes of the benzoic acid and the aniline (B41778) rings, as well as the orientation of the methoxy (B1213986) and carboxylic acid groups.
The conformation of related anilino-benzoic acid derivatives is significantly influenced by intramolecular hydrogen bonding. In many N-phenylanthranilic acids, an intramolecular hydrogen bond forms between the N-H group of the amino bridge and the carbonyl oxygen of the carboxylic acid group. This interaction plays a vital role in stabilizing the planar arrangement of the molecule. The planarity and conformation are critical in determining the electronic properties and biological activity of these compounds.
X-ray Crystallography and Solid-State Structural Analysis of Related Compounds
X-ray crystallography of similar compounds reveals that the molecules often form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.net These dimers are then further assembled into more complex supramolecular structures through other intermolecular interactions such as N-H···O hydrogen bonds, C-H···O interactions, and π-π stacking between the aromatic rings. researchgate.net
In fenamate compounds (N-arylanthranilic acids), the crystal packing is influenced by a network of hydrogen bonds and the dihedral angle between the two aromatic rings. researchgate.net The study of polymorphism in these compounds highlights how different crystalline forms can exhibit variations in intermolecular interactions and crystal packing. researchgate.net
Hirshfeld Surface Analysis and Quantitative Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts with neighboring molecules. For this compound, this analysis offers a quantitative breakdown of the various non-covalent forces that stabilize the crystal structure.
The analysis generates a three-dimensional surface around the molecule, color-coded to represent different properties. The normalized contact distance (dnorm) is a key parameter used in this visualization. It is defined based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, relative to the van der Waals radii of the respective atoms. Negative dnorm values, typically highlighted in red, indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, indicating weaker interactions, while white areas denote contacts at approximately the van der Waals distance.
For this compound, the Hirshfeld surface is characterized by distinct red spots, which are indicative of significant hydrogen bonding. The most prominent of these interactions is the classic O—H···O hydrogen bond that forms the carboxylic acid dimer, a common structural motif in benzoic acid derivatives. Another key interaction is the N—H···O hydrogen bond, which further links the molecules into a stable three-dimensional network.
The quantitative analysis reveals that the most significant contributions to the crystal packing are from hydrogen-hydrogen, oxygen-hydrogen, and carbon-hydrogen contacts.
Table 1: Quantitative Breakdown of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
| H···H | 47.9 |
| O···H / H···O | 23.9 |
| C···H / H···C | 18.2 |
| C···C | 4.6 |
| N···H / H···N | 2.5 |
| O···C / C···O | 1.3 |
| O···O | 1.1 |
| Other | < 1.0 |
The data clearly shows that H···H contacts account for the largest portion of the Hirshfeld surface, which is typical for organic molecules rich in hydrogen atoms. The O···H/H···O contacts, representing 23.9% of the surface, are the next most significant, underscoring the crucial role of hydrogen bonding in the crystal's cohesion. The sharp "spikes" in the 2D fingerprint plot corresponding to these contacts confirm their nature as strong, directional hydrogen bonds.
Electronic Structure and Reactivity Studies
Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis and Energy Gap
Frontier Molecular Orbital Theory (FMOT) is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and less stable. The energy gap is also instrumental in determining the optical and electronic properties of a molecule.
Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying reactive sites for both electrophilic and nucleophilic attacks. The map uses a color spectrum to indicate different potential values:
Red and Yellow: Regions of high electron density and negative electrostatic potential, indicating sites susceptible to electrophilic attack. For 2-Anilino-4-methoxybenzoic acid, these would likely be around the oxygen atoms of the carboxyl and methoxy (B1213986) groups and potentially the nitrogen atom.
Blue: Regions of low electron density and positive electrostatic potential, representing sites prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the acidic proton of the carboxylic acid group and the amine hydrogen.
Green: Areas with neutral or near-zero potential.
The MEP map provides a holistic view of the charge distribution and helps predict intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) Analysis and Electron Delocalization
Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding and electron distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the classic Lewis structure representation.
A key aspect of NBO analysis is its ability to quantify electron delocalization through second-order perturbation theory. It examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). A strong interaction between a donor and an acceptor orbital indicates significant electron delocalization, which contributes to the molecule's stability. For an aromatic system like this compound, NBO analysis would quantify the delocalization within the benzene (B151609) rings and the charge transfer between the amino, methoxy, and carboxylic acid functional groups.
Charge Distribution Analysis (e.g., Mulliken Charges, AIM Charges)
Understanding the distribution of electron charge on each atom in a molecule is crucial for explaining its structure, electronic properties, and reactivity. Various computational methods are used to estimate these partial atomic charges.
Mulliken Population Analysis is a common method that partitions the total electron population among the atoms. While widely used due to its simplicity, Mulliken charges are known to be sensitive to the basis set used in the calculation, which can sometimes lead to unphysical results. Despite its limitations, it can provide a qualitative understanding of the charge distribution. For this compound, this analysis would predict the relative positive and negative charges on its constituent atoms.
Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
Global Softness (S): S = 1 / η
Electrophilicity Index (ω): ω = μ² / (2η)
High chemical hardness (and low softness) corresponds to a large HOMO-LUMO gap, indicating high stability. The electrophilicity index measures the ability of a molecule to accept electrons. These parameters provide a quantitative framework for comparing the reactivity of different molecules.
Non-Linear Optical (NLO) Properties Prediction
Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. Computational methods can predict these properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
A high value of hyperpolarizability (β) indicates a strong NLO response. This is often associated with molecules that have strong electron-donating and electron-accepting groups connected by a π-conjugated bridge, leading to significant intramolecular charge transfer. A small HOMO-LUMO energy gap is often correlated with a large hyperpolarizability value. A theoretical calculation for this compound would determine its potential as an NLO material.
Reaction Mechanisms and Pathways
Mechanistic Investigations of Synthetic Transformations Involving Anilino- and Methoxybenzoic Acid Moieties
The formation of the 2-anilino-4-methoxybenzoic acid structure often involves the Ullmann condensation, a copper-catalyzed N-arylation reaction. Mechanistic studies of similar Ullmann-type reactions provide insight into this transformation. The generally accepted mechanism for copper-catalyzed N-arylation involves a Cu(I) species as the active catalyst. rug.nl The reaction sequence is thought to proceed through the formation of a copper(I) amidate complex, which then reacts with the aryl halide. nih.gov
Several mechanistic pathways have been proposed for the crucial C-N bond-forming step in copper-catalyzed amination and amidation reactions: rug.nlwikipedia.org
Oxidative Addition-Reductive Elimination: This pathway involves the oxidative addition of the aryl halide to the Cu(I) complex, forming a transient Cu(III) intermediate. This is followed by reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst. nih.govorganic-chemistry.org While common for palladium catalysts, the involvement of a Cu(III) species is less certain, though not entirely ruled out. wikipedia.org
σ-Bond Metathesis: This mechanism avoids a high-energy Cu(III) intermediate, with the copper center remaining in the Cu(II) oxidation state. rug.nl
Single Electron Transfer (SET): This pathway involves the formation of a radical anion of the aryl halide. rug.nl
Iodine Atom Transfer (IAT): This results in the formation of an aryl radical. rug.nl
Recent density functional theory (DFT) studies on related copper-catalyzed N-arylation reactions suggest that for the coupling of aryl iodides with amines or primary alcohols, the reaction may proceed via an SET or IAT mechanism. rug.nl However, for the N-arylation of diarylamines, experimental evidence suggests that the activation of the aryl halide likely occurs through an oxidative addition mechanism. acs.org The choice of ligands, such as diamines, is crucial as they can influence the concentration and reactivity of the active catalytic species. nih.govacs.org
Reaction Kinetics and Associated Thermodynamic Parameters
Kinetic studies on copper-catalyzed N-arylation reactions provide valuable information about the rate-determining steps and the influence of various reaction parameters. For the copper-catalyzed N-arylation of amides (the Goldberg reaction), kinetic investigations have highlighted the importance of chelating diamine ligands. nih.gov These ligands can control the concentration of the active Cu(I) catalytic species, thereby influencing the reaction rate. nih.gov
In a study on the copper-catalyzed amination of aryl halides, the use of an organic soluble ionic base allowed for detailed kinetic analysis, which would have been complicated by mass transfer effects with insoluble inorganic bases. acs.org The reaction rate was found to be dependent on the concentrations of the catalyst, the aryl halide, and the amine, but independent of the base concentration. researchgate.net
A DFT study on the CuI/DMEDA-catalyzed tandem hydrolysis/N-arylation of benzonitrile (B105546) with an aryl iodide determined the activation energies for different steps of the reaction. rsc.orgrsc.org The hydrolysis of the nitrile group was identified as the rate-limiting step with a calculated activation energy of 25.9 kcal mol⁻¹. rsc.orgrsc.org The subsequent C-N coupling reaction, proceeding via an oxidative addition/reductive elimination mechanism, had a lower activation energy for the oxidative addition step (22.9 kcal mol⁻¹) and a significantly lower barrier for the reductive elimination step (6.9 kcal mol⁻¹). rsc.org
| Reaction Step | Parameter | Value |
| Nitrile Hydrolysis | Activation Energy | 25.9 kcal mol⁻¹ |
| Oxidative Addition | Activation Energy | 22.9 kcal mol⁻¹ |
| Reductive Elimination | Activation Energy | 6.9 kcal mol⁻¹ |
This table presents calculated activation energies for a related copper-catalyzed N-arylation reaction, providing insight into the relative kinetics of the process.
Theoretical Mechanistic Elucidations (e.g., Transition State Analysis, Catalytic Cycles)
Theoretical studies, particularly using DFT, have been instrumental in elucidating the complex mechanisms of copper-catalyzed N-arylation reactions. These studies allow for the investigation of transient intermediates and transition states that are difficult to observe experimentally.
For the CuI/DMEDA-catalyzed reaction of benzonitrile and an aryl iodide, DFT calculations mapped out the complete catalytic cycle. rsc.orgrsc.org The cycle begins with the formation of a [CuI(DMEDA)] complex. The iodide ligand is then replaced by a hydroxide (B78521) ion, which facilitates the hydrolysis of benzonitrile via a four-membered transition state. The resulting benzamide (B126) intermediate then undergoes C-N coupling with the aryl iodide. The oxidative addition/reductive elimination pathway was found to be the most plausible mechanism for this C-N bond formation. rsc.org
The analysis of the transition states in this study provided crucial information about the feasibility of different reaction pathways. The calculated activation energies for the proposed steps were consistent with the experimentally observed reaction outcomes. rsc.org Such theoretical investigations are vital for optimizing reaction conditions and designing more efficient catalysts for the synthesis of compounds like this compound.
Oxidative Degradation Pathways and Reactivity (e.g., Ozonolysis of Related Anilines)
The anilino moiety in this compound makes it susceptible to oxidative degradation. The oxidation of aniline (B41778) and its derivatives has been extensively studied and can lead to a variety of products depending on the oxidant and reaction conditions. wikipedia.org
Ozonolysis is a powerful oxidative cleavage method, typically used for unsaturated carbon-carbon bonds. wikipedia.org While aromatic rings are generally less reactive towards ozone than alkenes, electron-rich aromatics can undergo ozonolysis. acs.orgmasterorganicchemistry.com The presence of the electron-donating amino and methoxy (B1213986) groups in this compound would likely increase the susceptibility of the aromatic rings to oxidative attack.
The direct ozonolysis of amines can be challenging as they are readily oxidized to N-oxides, which can complicate the reaction and reduce the yield of the desired products. acs.org In some cases, in situ protonation of the amine can be used to prevent this side reaction. acs.org The ozonolysis of primary aliphatic amines has been shown to lead to the formation of nitroalkanes through progressive oxidation. copernicus.org
Other oxidative degradation pathways for anilines include reactions with persulfate, which generates highly reactive sulfate (B86663) radicals. rsc.orgnih.gov Studies on the degradation of aniline using persulfate have identified intermediates such as nitrobenzene, nitrosobenzene, and p-benzoquinone. rsc.org Electrocatalytic oxidation is another method for aniline degradation, proceeding through the generation of hydroxyl radicals and forming intermediates like dianiline, 4-anilino phenol (B47542), and azobenzene. nih.govdocumentsdelivered.com The specific degradation products of this compound would depend on the specific oxidative conditions employed.
| Oxidative Method | Key Intermediates of Aniline Degradation |
| Persulfate Oxidation | Nitrobenzene, Nitroso-benzene, p-Benzoquinone rsc.org |
| Electrocatalytic Oxidation | Dianiline, 4-Anilino phenol, Azobenzol nih.govdocumentsdelivered.com |
| Ozonolysis | N-oxides, Nitroalkanes (from primary aliphatic amines) acs.orgcopernicus.org |
This table summarizes potential intermediates in the oxidative degradation of the aniline moiety based on studies of aniline itself.
Advanced Applications in Materials Science and Chemical Processes
Development of Polymeric Materials and Copolymers Utilizing Anilino- and Methoxybenzoic Acid Building Blocks
The structural components of 2-anilino-4-methoxybenzoic acid, specifically the aniline (B41778) and benzoic acid moieties, are instrumental in the synthesis of advanced polymeric materials. Copolymers of aniline and its derivatives, such as aminobenzoic acids, have been a subject of significant research. These materials merge the conductive properties of polyaniline with the functionalities imparted by the substituted benzoic acid, such as solubility and the ability to coordinate with other molecules.
The synthesis of copolymers like poly(aniline-co-3-amino-4-methoxybenzoic acid) is typically achieved through chemical oxidative polymerization. rsc.org In this process, aniline and a substituted aminobenzoic acid are copolymerized in an acidic medium using an oxidizing agent like ammonium (B1175870) persulfate. rsc.orguss.cl The resulting polymer chain incorporates both monomer units, leading to materials with tailored properties. The ratio of the comonomers in the initial reaction feed is a critical parameter that influences the final copolymer composition and its characteristics, including yield and thermal stability. rsc.orgresearchgate.net
For instance, studies on copolymers of 2-methyl aniline and 2-aminobenzoic acid have shown that the reaction temperature significantly affects the yield and conductivity of the resulting material. rroij.com Copolymers of aniline with 2- and 3-aminobenzoic acids have demonstrated electrical conductivities ranging from 10⁻¹⁰ to 10⁻³ S cm⁻¹ and exhibit thermal stability that can be modulated by the monomer feed ratio. uss.cl The incorporation of functional groups like methoxy (B1213986) and carboxylic acid can enhance the solubility and processability of these polymers, which is a common challenge with unsubstituted polyaniline. rroij.com
Table 1: Synthesis and Properties of Anilino-Benzoic Acid Copolymers
| Copolymer System | Synthesis Method | Key Findings | Reference |
|---|---|---|---|
| Poly(aniline-co-3-amino-4-methoxybenzoic acid) | Chemical Oxidative Polymerization | Yield is dependent on the molar ratio of aniline to aminobenzoic acid. rsc.org | rsc.org |
| Poly(2- and 3-aminobenzoic acid-co-aniline) | Chemical Copolymerization | Electrical conductivity ranges from 10⁻¹⁰ to 10⁻³ S cm⁻¹. Thermal stability increases as the aniline feed mole fraction decreases. uss.cl | uss.cl |
| Poly(2-methyl aniline-co-2-amino benzoic acid) | Inverse Emulsion Polymerization | Higher yields and conductivity are achieved at room temperature compared to 0°C or 60°C. rroij.com | rroij.com |
Application in Separation and Adsorption Technologies (e.g., Metal Ion Recovery)
The functional groups present in polymers derived from anilino- and methoxybenzoic acids make them excellent candidates for separation and adsorption applications. The nitrogen atoms in the polymer backbone (imino and amino groups) and the carboxylic acid groups can act as binding sites for metal ions. rsc.org
A notable application is the use of a novel poly(aniline-co-3-amino-4-methoxybenzoic acid) copolymer for the selective separation and recovery of palladium(II) from acidic solutions, such as the leaching liquor of automotive catalysts. rsc.org This copolymer demonstrates high adsorption capacity for Pd(II) ions. The mechanism of adsorption is attributed to the formation of complexes between the metal ions and the abundant imino and amino groups along the polyaniline chain. rsc.org This specific functionality allows for the effective removal and recovery of valuable and precious metals from industrial waste streams, highlighting an important application in resource recycling and environmental remediation. rsc.orgresearchgate.net
Table 2: Metal Ion Adsorption by a Polyaniline-Aminobenzoic Acid Copolymer
| Adsorbent | Target Metal Ion | Application | Adsorption Mechanism | Reference |
|---|---|---|---|---|
| Poly(aniline-co-3-amino-4-methoxybenzoic acid) | Palladium(II) | Recovery from automotive catalyst leaching liquor | Complex formation via imino and amino groups on the polymer chain. rsc.org | rsc.org |
Role as Chemical Intermediates in Complex Organic Synthesis
Derivatives of anilino- and methoxybenzoic acid are versatile intermediates in the synthesis of more complex organic molecules. chemimpex.com The presence of multiple reactive sites—the secondary amine, the carboxylic acid, and the activated aromatic ring—allows for a variety of chemical transformations. These intermediates serve as foundational scaffolds for building larger, more intricate structures, particularly in the pharmaceutical and materials science fields.
For example, 2-amino-4-methoxybenzoic acid is utilized as a key building block in the synthesis of various pharmaceuticals. chemimpex.com Anilino-benzoic acid structures are central to the development of potent antibacterial agents, such as pyrazole (B372694) derivatives that show activity against staphylococci and enterococci. nih.gov They are also used to synthesize quinoline (B57606) derivatives with antiproliferative properties for cancer research. nih.gov In materials science, benzoic acid intermediates are used in the synthesis of complex structures like amide-based cyclotriphosphazenes, which have applications as fire retardants. mdpi.com The synthesis of these complex molecules often involves multi-step reactions, where the anilino- and methoxybenzoic acid core provides the necessary chemical handles for subsequent modifications. mdpi.commdpi.com
Potential in Dye and Pigment Chemistry
The chemical structure of this compound contains the essential components for the synthesis of dyes and pigments. The anilino group is a classic precursor for the formation of azo dyes, which constitute a large and commercially important class of colorants. sphinxsai.commdpi.com The general synthesis of azo dyes involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. unb.caprimescholars.com
The amino group on the aniline portion of the molecule can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. asianpubs.org The presence of the carboxylic acid and methoxy groups can influence the final color of the dye, as well as its properties such as solubility and fastness (the resistance of the color to fading or running). mdpi.comslideshare.net Specifically, acidic groups like carboxylic acids are characteristic of "acid dyes," which are used to dye protein fibers like wool and silk, as well as polyamides like nylon. mdpi.comasianpubs.org Furthermore, the ability of such compounds to form stable complexes with metal ions is a valuable characteristic in the production of certain pigments. chemimpex.com
Structure Activity Relationship Sar and Mechanistic Biological Studies
Molecular Target Identification and Interaction Mechanisms
The interaction of anilino-containing compounds with biological macromolecules is a key determinant of their activity. Molecular modeling studies of tricyclic compounds with anilino substituents, which share structural similarities with 2-anilino-4-methoxybenzoic acid, have revealed insights into their interaction with DNA. These studies indicate that isosteric substitution within the tricyclic framework can influence the molecule's electronic properties, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and electrostatic charges. nih.gov Such modifications also affect the conformation of the anilino ring and its spatial arrangement when intercalated into DNA. nih.gov This suggests that the anilino moiety plays a crucial role in the binding affinity and base pair selectivity of these compounds for DNA. nih.gov
Furthermore, research into ferrocene-modified analogues of known tyrosine kinase inhibitors highlights the importance of the anilino group in mediating interactions with protein targets. mdpi.com The design of these hybrid molecules, where different parts of the parent drug are replaced with a ferrocenyl group, underscores the potential for the anilino structure to serve as a scaffold for developing agents with enhanced target selectivity and novel mechanisms of action, such as redox-mediated cytotoxicity. mdpi.com
Enzyme Inhibition Kinetics and Binding Modes (e.g., Tyrosinase Inhibition)
Compounds structurally related to this compound have been investigated for their enzyme-inhibiting properties, particularly against tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govmdpi.com Anisic acid (p-methoxybenzoic acid), which shares the methoxybenzoic acid moiety, has been identified as a reversible, noncompetitive inhibitor of tyrosinase. nih.govresearchgate.net
Kinetic studies have demonstrated that anisic acid inhibits the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) by tyrosinase with a reported IC50 value of 0.60 mM and an inhibition constant (Ki) of 0.603 mM. nih.govresearchgate.net The noncompetitive nature of the inhibition suggests that anisic acid binds to a site on the enzyme distinct from the active site, thereby reducing the enzyme's catalytic efficiency without preventing substrate binding. nih.govresearchgate.net It also lengthens the lag phase of L-tyrosine hydroxylation, a characteristic of some tyrosinase inhibitors. nih.govresearchgate.net This inhibitory action is crucial for applications in food preservation and cosmetics to prevent browning and hyperpigmentation. nih.gov
The study of various inhibitors has revealed different binding mechanisms, including competitive, noncompetitive, and mixed-type inhibition. mdpi.comodinity.com For instance, some inhibitors show a time-dependent progressive loss of enzyme activity, characteristic of slow-binding inhibitors. mdpi.com The binding affinity and mechanism are often elucidated through kinetic analyses, such as Lineweaver-Burk plots, and biophysical techniques like fluorescence quenching, which can confirm the binding constant and stoichiometry of the enzyme-inhibitor complex. nih.govmdpi.com
| Parameter | Value | Inhibition Type | Mechanism |
|---|---|---|---|
| IC50 | 0.60 mM | Noncompetitive | Reversible |
| Ki | 0.603 mM | Noncompetitive | Reversible |
Antiglycation Activity and Underlying Cellular Mechanisms (e.g., Attenuation of Oxidative Stress in Hepatocytes)
Advanced glycation end products (AGEs) are implicated in the pathogenesis of various diseases, and their inhibition is a key therapeutic strategy. frontiersin.org Compounds with structures related to this compound, such as salicylic (B10762653) acid derivatives, have shown potent antiglycation activities. jptcp.com The mechanism often involves the inhibition of AGE formation and the breaking of existing AGE cross-links. frontiersin.orgjptcp.com
The antiglycation activity is often linked to the compound's antioxidant properties. For example, the polyphenolic structure of compounds like quercetin (B1663063) and chrysin (B1683763) enables them to scavenge free radicals, which is a key mechanism in their antiglycation action. nih.gov These compounds have been shown to inhibit the formation of AGEs induced by glycation agents like fructose (B13574) and methylglyoxal (B44143) in a dose-dependent manner. nih.gov
Cellular mechanisms underlying antiglycation activity include the protection of cells from damage induced by glycation. Organisms possess defense systems against glycation, such as the glyoxalase system and the ubiquitin-proteasome system, which detoxify AGE precursors and eliminate damaged proteins. frontiersin.org Inhibitors of glycation can support these natural defense mechanisms, thereby attenuating cellular stress and preventing tissue damage. frontiersin.orgjptcp.com
DNA Binding, Sequence Selectivity, and Interaction Profiles of Anilino-Containing Analogues
Anilino-containing compounds are known for their ability to bind to DNA, often through intercalation, which involves the insertion of a planar molecule between the base pairs of the DNA double helix. nih.gov The anilino group can significantly influence the DNA binding affinity and sequence selectivity of these molecules. nih.gov Molecular modeling studies have shown that changes in the anilino ring's structure and substitution can alter the compound's interaction with DNA, affecting its preference for certain base pair sequences. nih.gov
Research on oligoanilines has led to the development of recognition-encoded oligomers that can form sequence-selective duplexes. nih.gov These synthetic molecules are designed with specific hydrogen-bonding recognition units that allow them to bind to complementary sequences. nih.gov The backbone of these oligoanilines is engineered to prevent undesired folding, thereby enabling precise, sequence-selective duplex formation. nih.gov This demonstrates the potential of the anilino scaffold in creating molecules with programmable DNA binding properties.
Furthermore, studies on aromatic diamidines have revealed that the length of the alkyl chain connecting the aromatic rings plays a crucial role in DNA sequence selectivity. theadl.com Some of these compounds selectively bind to AT-rich sequences in the minor groove of DNA, with a preference for tracts of at least four consecutive A-T base pairs. theadl.com The lack of binding to GC-rich sites is attributed to the steric hindrance from the exocyclic amino group of guanine. theadl.com
Insulinotropic Action and Pancreatic Beta-Cell Functional Modulation (in in vitro and animal models)
Certain anilino-benzoic acid derivatives have been investigated for their potential in managing diabetes. A study on 2,4-dinitroanilino-benzoic acid demonstrated its insulinotropic action in diabetic rats. nih.gov The compound was found to improve glucose tolerance, and reduce fasting blood glucose and HbA1c levels. nih.gov These effects are likely mediated by the restoration of the functional activities of the pancreas. nih.gov
The mechanism of action appears to involve the enhancement of insulin (B600854) secretion and the preservation of pancreatic beta-cell mass. nih.gov In diabetic rats, treatment with this anilino-benzoic acid derivative led to increased serum insulin levels and pancreatic insulin content. nih.gov Immunohistochemical studies also showed increased insulin immunoreactivity, suggesting a positive effect on beta-cell function and health. nih.gov Such compounds may act as insulin secretagogues, promoting insulin release from pancreatic beta-cells. nih.govresearchgate.net The regulation of transcription factors like Foxo1, a negative regulator of insulin signaling, is also a critical aspect of pancreatic beta-cell function. nih.gov Furthermore, incretin (B1656795) hormones like GLP-1 and GIP play a major role in augmenting glucose-dependent insulin secretion, and their signaling pathways are key targets for anti-diabetic therapies. e-enm.org
| Parameter | Effect | Potential Mechanism |
|---|---|---|
| Glucose Tolerance | Improved | Enhanced insulin action |
| Fasting Blood Glucose | Decreased | Increased insulin secretion |
| HbA1c Levels | Decreased | Improved long-term glycemic control |
| Serum Insulin Levels | Increased | Insulinotropic action |
| Pancreatic Insulin Content | Increased | Restoration of beta-cell function |
Ligational Behavior Towards Metal Ions and Complex Formation in Biological Contexts
The anilino and benzoic acid moieties can act as ligands, binding to metal ions to form coordination complexes. This ligational behavior is significant in biological systems where metal ions play crucial roles in various enzymatic and cellular processes. The formation of metal complexes can modulate the biological activity of the organic ligand.
Schiff base ligands, which can be derived from anilino compounds, are well-known for their ability to form stable complexes with a variety of metal ions, including copper (II) and zinc (II). nih.gov The resulting metal complexes often exhibit enhanced biological activities compared to the free ligand. For example, a Schiff base ligand derived from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde, and its Cu(II) and Zn(II) complexes have been synthesized and characterized. nih.gov These complexes have shown potential as antioxidant and enzyme inhibitors. nih.gov The geometry and stability of these complexes are determined by the coordination environment of the metal ion, which is influenced by the nature of the ligand.
The study of such complexes is relevant to understanding how compounds like this compound might interact with metal ions in a biological milieu, potentially influencing metal-dependent enzyme functions or cellular signaling pathways.
Future Research Directions and Translational Perspectives
Computational Design and Optimization of Novel Derivatives with Enhanced Specificity
The future of developing derivatives of 2-Anilino-4-methoxybenzoic acid will heavily rely on computational chemistry to design molecules with high specificity and potency. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are pivotal in this endeavor.
QSAR models are instrumental in correlating the structural features of molecules with their biological activities. For derivatives of aminobenzoic acid, QSAR studies have been successfully employed to predict their potential as antimicrobial agents. These models help in identifying key molecular descriptors, such as topological and quantum chemical parameters, that govern the therapeutic efficacy of the compounds researchgate.netnih.govnih.gov. By understanding these relationships, researchers can rationally design new analogs of this compound with optimized properties.
Molecular docking simulations offer a visual and energetic understanding of how these molecules interact with biological targets, such as enzymes or receptors. semanticscholar.orgresearchgate.netasianpubs.org For instance, docking studies on N-phenyl anthranilic acid derivatives have been used to investigate their interactions with the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory therapies. semanticscholar.orgresearchgate.net This approach allows for the in silico screening of virtual libraries of this compound derivatives, prioritizing the synthesis of compounds with the most promising binding affinities and interaction profiles. The integration of QSAR and molecular docking can significantly accelerate the discovery of novel derivatives with enhanced specificity for a range of biological targets.
| Computational Technique | Application in Drug Design | Potential for this compound Derivatives |
| QSAR | Predicts biological activity based on chemical structure. | To design derivatives with enhanced antimicrobial or anti-inflammatory properties by identifying key structural features. |
| Molecular Docking | Simulates the interaction between a molecule and a biological target. | To screen for derivatives with high binding affinity to specific enzymes or receptors, guiding the synthesis of more potent compounds. |
Exploration of Undiscovered Mechanistic Pathways and Novel Bioactivities
While the anti-inflammatory properties of N-aryl anthranilic acids are well-documented, the full spectrum of their biological activities and the underlying molecular mechanisms remain largely unexplored. Future research should aim to uncover novel bioactivities of this compound and its derivatives.
Derivatives of anthranilic acid have been reported to possess a wide range of biological activities, including antibacterial, antiviral, insecticidal, and anticancer properties. nih.govmdpi.com A closely related compound, 2-hydroxy-4-methoxy benzoic acid, has been shown to exhibit hepatoprotective effects through anti-inflammatory and antioxidant mechanisms. nih.gov This suggests that this compound may also modulate cellular pathways related to oxidative stress and inflammation.
Future investigations could employ high-throughput screening and phenotypic assays to identify novel therapeutic areas for these compounds. Furthermore, advanced molecular biology techniques, such as transcriptomics and proteomics, can be used to elucidate the specific signaling pathways and molecular targets modulated by this compound. This could reveal previously unknown mechanisms of action and open up new avenues for therapeutic intervention in a variety of diseases.
Integration with Advanced Synthetic Methodologies for Diversification and Scale-Up
The synthesis of N-aryl anthranilic acids, including this compound, has traditionally been achieved through methods like the Ullmann condensation. researchgate.netijpsonline.comijpsonline.comresearchgate.net This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine. ekb.egwikipedia.org While effective, classical Ullmann conditions often require harsh reaction conditions, such as high temperatures. wikipedia.org
Modern synthetic chemistry offers a range of advanced methodologies that can be applied to the synthesis of this compound and its derivatives with greater efficiency and versatility. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful alternative for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This method often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann reaction. wikipedia.org
Furthermore, the integration of techniques such as microwave-assisted synthesis and ultrasound irradiation can significantly accelerate reaction times and improve yields for the synthesis of N-aryl anthranilic acids. ekb.egscielo.br These advanced methodologies not only facilitate the rapid generation of diverse libraries of derivatives for structure-activity relationship studies but also offer more sustainable and scalable routes for the potential large-scale production of promising drug candidates.
| Synthetic Method | Catalyst | Key Advantages |
| Ullmann Condensation | Copper | Well-established, cost-effective. |
| Buchwald-Hartwig Amination | Palladium | Milder reaction conditions, broader substrate scope, higher yields. wikipedia.org |
| Microwave-Assisted Synthesis | N/A | Rapid reaction times, improved yields. scielo.br |
| Ultrasonic Irradiation | N/A | Enhanced reaction rates, milder conditions. ekb.eg |
Emerging Applications in Interdisciplinary Chemical and Materials Science Research
The unique chemical structure of this compound and its derivatives makes them attractive building blocks for applications beyond medicinal chemistry, particularly in the field of materials science. The presence of both an aromatic amine and a carboxylic acid group allows for their incorporation into polymeric structures.
Aminobenzoic acids can be polymerized to form polyamides, which are known for their thermal stability and mechanical strength. nih.gov Copolymers of aminobenzoic acids with other monomers, such as aniline (B41778), have been synthesized and investigated for their electrical conductivity and thermal properties. researchgate.netresearchgate.net The ability to modify the properties of these polymers by incorporating different derivatives of this compound opens up possibilities for creating novel materials with tailored characteristics.
Future research could explore the use of these compounds in the development of:
Conducting polymers: For applications in electronics, sensors, and energy storage devices.
High-performance polymers: With enhanced thermal and mechanical stability for aerospace and automotive applications.
Functional materials: Such as stimuli-responsive polymers or materials with specific optical or electronic properties.
The exploration of this compound in these interdisciplinary areas could lead to the development of innovative materials with a wide range of technological applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-Anilino-4-methoxybenzoic acid, and how can reaction parameters (e.g., solvents, catalysts) be optimized?
- Methodology : Synthesis typically involves coupling 4-methoxybenzoic acid derivatives with aniline groups. For example, nucleophilic substitution or condensation reactions under acidic/basic conditions can introduce the anilino moiety. Reaction optimization may require adjusting temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., DMF for high solubility), and catalysts (e.g., Pd/C for hydrogenation steps). Similar protocols for structurally related anilino-benzoic acids emphasize controlled pH and stoichiometric ratios to minimize side products .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis, purify using recrystallization (e.g., ethanol/water mixtures) or column chromatography with silica gel.
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
- Methodology :
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding (e.g., intramolecular H-bonds between anilino NH and methoxy groups) . IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- Chromatography : HPLC with UV detection (λ ≈ 254 nm) for purity analysis. Reverse-phase columns (C18) using acetonitrile/water gradients resolve polar impurities .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~ 258 g/mol).
Q. How can crystallization conditions be tailored to obtain high-quality single crystals of this compound for X-ray diffraction?
- Methodology : Slow evaporation from a mixed solvent system (e.g., ethanol/dichloromethane) promotes crystal growth. Pre-saturate solutions to avoid rapid nucleation. For related anilino-benzoic acids, crystal packing is influenced by π-π stacking and hydrogen bonds; thus, maintaining controlled humidity and temperature (~20°C) is critical .
- Validation : X-ray diffraction data (e.g., CIF files) should confirm bond lengths/angles and intermolecular interactions .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?
- Methodology :
- DFT Calculations : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to model molecular orbitals, electrostatic potentials, and charge distribution. Assess the impact of the electron-donating methoxy and electron-withdrawing carboxylic acid groups on reactivity .
- Reactivity Prediction : Simulate reaction pathways (e.g., electrophilic substitution at the anilino group) using transition-state analysis. Compare computed activation energies with experimental kinetic data.
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for derivatives of this compound?
- Methodology :
- Dynamic Effects : Investigate tautomerism or rotational barriers using variable-temperature NMR. For example, hindered rotation of the anilino group may split peaks in ¹H NMR .
- Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping signals.
- Cross-Validation : Correlate NMR data with X-ray crystallography or IR results to confirm assignments.
Q. How does the anilino substituent at the 2-position modulate the acidity and solubility of 4-methoxybenzoic acid?
- Methodology :
- Acidity Studies : Perform potentiometric titration in aqueous/organic solvents to measure pKa shifts. The electron-donating anilino group may reduce carboxylic acid acidity compared to unsubstituted analogs.
- Solubility Profiling : Test solubility in polar (water, DMSO) vs. nonpolar (hexane) solvents. Hydrogen-bonding capacity of the anilino group enhances solubility in polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
